6-Bromo-2-methoxy-3-nitropyridine

Catalog No.
S685367
CAS No.
58819-77-5
M.F
C6H5BrN2O3
M. Wt
233.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-methoxy-3-nitropyridine

CAS Number

58819-77-5

Product Name

6-Bromo-2-methoxy-3-nitropyridine

IUPAC Name

6-bromo-2-methoxy-3-nitropyridine

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

InChI

InChI=1S/C6H5BrN2O3/c1-12-6-4(9(10)11)2-3-5(7)8-6/h2-3H,1H3

InChI Key

OMOZIEOLBBCAFW-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=N1)Br)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=N1)Br)[N+](=O)[O-]

6-Bromo-2-methoxy-3-nitropyridine is a heterocyclic organic compound characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a pyridine ring. Its molecular formula is C₆H₅BrN₂O₃, with a molecular weight of 233.02 g/mol. The compound is typically presented as a pale yellow solid and is known for its applications in various chemical syntheses and biological studies.

, primarily due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine, which is useful in synthesizing more complex molecules.
  • Methoxy Group Reactions: The methoxy group can participate in reactions such as methylation or demethylation under specific conditions.

These reactions enable the compound to serve as an intermediate in organic synthesis, particularly in the pharmaceutical industry.

Research has indicated that 6-Bromo-2-methoxy-3-nitropyridine exhibits biological activity that may be relevant in medicinal chemistry. Its derivatives have been investigated for their potential as:

  • Antimicrobial Agents: Some studies suggest that compounds with similar structures possess antibacterial properties.
  • Anticancer Activity: Preliminary studies indicate that certain derivatives may inhibit cancer cell proliferation, although more research is needed to confirm these effects.

The biological activities are largely attributed to the interactions of the nitro and methoxy groups with biological targets.

The synthesis of 6-Bromo-2-methoxy-3-nitropyridine can be achieved through several methods. One common approach involves:

  • Starting Material: 5-Bromo-2-chloro-3-nitropyridine.
  • Reagents: Sodium methoxide in methanol.
  • Procedure:
    • A solution of 5-bromo-2-chloro-3-nitropyridine is prepared in methanol at low temperatures (0°C).
    • Sodium methoxide is added dropwise, and the reaction mixture is stirred for several hours at room temperature.
    • The product is isolated by precipitation and purified through recrystallization.

This method yields high purity and good yield (up to 98%) of the desired compound .

6-Bromo-2-methoxy-3-nitropyridine finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing other organic compounds, particularly in pharmaceuticals.
  • Material Science: Its derivatives are explored for use in developing new materials with specific properties.
  • Biological Research: The compound is utilized in studies aimed at understanding biological processes and developing new therapeutic agents.

Several compounds share structural similarities with 6-Bromo-2-methoxy-3-nitropyridine. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
5-Bromo-3-methoxy-2-nitropyridine152684-26-90.85Different substitution pattern on the pyridine ring
2-Bromo-3-methoxy-6-nitropyridine76066-07-40.89Variation in bromine position
4,6-Dibromo-2-nitropyridin-3-ol916737-75-20.86Contains two bromine atoms
2-Bromo-3-ethoxy-6-nitropyridine137347-01-40.85Ethoxy instead of methoxy

These compounds demonstrate variations in their functional groups or positions on the pyridine ring, which may influence their reactivity and biological properties compared to 6-Bromo-2-methoxy-3-nitropyridine.

XLogP3

2

Wikipedia

6-Bromo-2-methoxy-3-nitropyridine

Dates

Modify: 2023-08-15

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